molecular formula C22H40O2 B8632319 Docos-21-ynoic Acid CAS No. 93645-43-3

Docos-21-ynoic Acid

Cat. No. B8632319
M. Wt: 336.6 g/mol
InChI Key: YDSLDKXEEPDOMU-UHFFFAOYSA-N
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Patent
US05451691

Procedure details

Docos-21-ynol (12 g, 0.037 mol) was dissolved in warm acetone (600 ml) treated with Jones reagent (20 ml). After stirring for 30 minutes tlc showed complete reaction so the excess Jones reagent was quenched with propane-2-ol and the volatile components removed in vacuo. The organic fractions were combined, dried (MgSO4), filtered and evaporated to leave docos-21-ynoic acid (32) as a pale green solid (10.4 g, 83%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]#[CH:22].CC(C)=[O:26].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[C:1]([OH:26])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]#[CH:22] |f:1.2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCC#C)O
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with propane-2-ol
CUSTOM
Type
CUSTOM
Details
the volatile components removed in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCC#C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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